2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic compound known for its diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the class of chromene derivatives, which are known for their wide range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 3-(trifluoromethyl)benzaldehyde with 3-amino-2H-chromene-2-one in the presence of a suitable base such as piperidine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated imino or chromene groups.
Substitution: Substituted derivatives with new functional groups replacing the imino group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as AKR1B10, which is involved in cancer cell proliferation . The inhibition of this enzyme leads to the disruption of cellular processes, resulting in cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(phenylimino)-2H-chromene-3-carboxamide: Similar structure but with a phenyl group instead of a trifluoromethyl group.
2-imino-4-(trifluoromethyl)thiazolidin-4-ol: Contains a thiazolidine ring instead of a chromene ring.
N-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide: Similar structure with a methyl group on the phenyl ring.
Uniqueness
2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This group also contributes to the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C17H11F3N2O2 |
---|---|
Molecular Weight |
332.28 g/mol |
IUPAC Name |
2-imino-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)11-5-3-6-12(9-11)22-16(23)13-8-10-4-1-2-7-14(10)24-15(13)21/h1-9,21H,(H,22,23) |
InChI Key |
ZZQUIBPMWWZJIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.